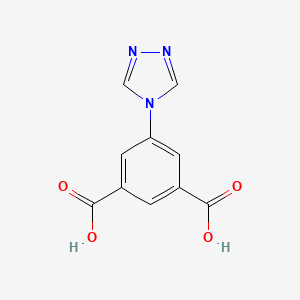![molecular formula C21H16N2O2S B6080079 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6080079.png)
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is also known as PPARγ ligand and has been extensively studied for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) pathways.
Mechanism of Action
The mechanism of action of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one involves the activation of PPARγ pathways. The compound binds to the ligand-binding domain of PPARγ and induces a conformational change that allows the receptor to interact with coactivator proteins and bind to specific DNA sequences. This results in the activation of target genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation. In addition, 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to reduce oxidative stress, inhibit cancer cell growth, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one for lab experiments is its ability to activate PPARγ pathways. This allows researchers to study the effects of PPARγ activation on various physiological processes. However, one of the limitations of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one is its potential toxicity. The compound has been shown to induce cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for the study of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one. One direction is to study the compound's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another direction is to investigate the compound's potential as an anticancer agent. In addition, further studies are needed to determine the safety profile of the compound and its potential side effects. Overall, 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has significant potential as a pharmacological agent, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one involves the condensation of 1-naphthylmethoxybenzaldehyde and 2-aminothiazole in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the product is obtained in high yield after recrystallization. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential pharmacological properties. The compound has been shown to activate PPARγ pathways, which are involved in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. PPARγ is a nuclear receptor that binds to specific DNA sequences and regulates the expression of target genes. Activation of PPARγ by 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation.
properties
IUPAC Name |
(5Z)-2-amino-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c22-21-23-20(24)19(26-21)12-14-8-10-17(11-9-14)25-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H2,22,23,24)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBKXPVNQRXOH-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=C\4/C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-ethyl-1-piperazinyl)acetyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6079999.png)

![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B6080019.png)


![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)

![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)

![methyl 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6080094.png)